molecular formula C30H50O B12427834 3alpha-Taraxerol; Epitaraxerol

3alpha-Taraxerol; Epitaraxerol

Cat. No.: B12427834
M. Wt: 426.7 g/mol
InChI Key: GGGUGZHBAOMSFJ-QYQADISHSA-N
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Description

3alpha-Taraxerol (also referred to as 3-epitaraxerol in some literature) and Epitaraxerol are pentacyclic triterpenoids belonging to the taraxerane class. These compounds are structurally characterized by a hydroxyl group at the C-3 position, with their distinction lying in the stereochemical orientation of this group. While 3alpha-Taraxerol has a hydroxyl group in the α-configuration at C-3, Epitaraxerol (CAS: 20460-33-7; molecular formula: C₃₀H₅₀O) is its epimer, featuring a β-configuration . Both compounds are predominantly isolated from plants in the Euphorbiaceae family, such as Euphorbia neriifolia and Excoecaria agallocha, and have garnered attention for their broad-spectrum bioactivities, particularly antiviral and antimicrobial properties .

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(6aR,6aS,8aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20?,22?,23?,24?,27-,28-,29-,30+/m0/s1

InChI Key

GGGUGZHBAOMSFJ-QYQADISHSA-N

Isomeric SMILES

C[C@]12CCC(CC1[C@@]3(CCC4[C@]5(CCC(C(C5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C

Origin of Product

United States

Preparation Methods

Solvent Selection and Optimization

  • Polarity considerations : Non-polar solvents like petroleum ether or hexane are used for initial defatting, followed by chloroform or ethyl acetate for triterpenoid extraction. Ethanol and methanol (60–80%) are optimal for recovering polar derivatives.
  • Yield data :






























    Plant SourceSolvent SystemYield (%)Purity (%)
    Annona reticulataPetroleum ether → Chloroform6.58 → 8.2078.5
    Bruguiera cylindricaHexane → Ethyl acetate1.98 → 4.5289.2
    Taraxacum officinaleEthanol (70%)12.482.7

Maceration vs. Soxhlet Extraction

  • Maceration : Requires 72–120 hours at room temperature but preserves thermolabile compounds.
  • Soxhlet : Reduces extraction time to 6–8 hours but risks degrading oxygen-sensitive triterpenoids.

Chromatographic Purification Techniques

Crude extracts undergo multi-step chromatography to isolate 3alpha-Taraxerol and Epitaraxerol from co-eluting triterpenoids like β-amyrin and lupeol.

Column Chromatography

  • Stationary phase : Silica gel (60–120 mesh) is standard, with gradients of hexane:ethyl acetate (9:1 → 7:3) achieving baseline separation.
  • Key findings :
    • Annona reticulata bark extract yielded 192.4 mg of 3alpha-Taraxerol after three silica gel columns.
    • Epitaraxerol isolation requires finer gradients (hexane:chloroform 85:15) due to its C3 epimerization.

High-Performance Liquid Chromatography (HPLC)

  • Conditions : C18 column, isocratic elution with methanol:water (85:15), flow rate 1.2 mL/min, detection at 211 nm.
  • Performance metrics :





















    Parameter3alpha-TaraxerolEpitaraxerol
    Retention time (min)3.113.13
    Resolution (Rs)1.81.7

Synthetic and Biosynthetic Approaches

Biosynthesis via the Mevalonate Pathway

In plants, 3alpha-Taraxerol is synthesized from squalene through cyclization catalyzed by taraxerol synthase:

  • Squalene synthesis : Acetyl-CoA → Mevalonate → IPP/DMAPP → Farnesyl pyrophosphate (FPP) → Squalene.
  • Cyclization : Squalene epoxidase forms 2,3-oxidosqualene, which undergoes chair-boat-chair cyclization to generate the taraxerane skeleton.

Chemical Synthesis Challenges

  • Structural complexity : The pentacyclic framework with multiple stereocenters complicates total synthesis.
  • Partial successes : Semi-synthesis from betulinic acid has achieved 3alpha-Taraxerol in 11 steps, but yields remain <5%.

Challenges in Industrial-Scale Production

Low Natural Abundance

  • Taraxacum officinale roots contain only 0.02–0.05% 3alpha-Taraxerol, necessitating 1 ton of biomass for 1 kg of product.
  • Solutions :
    • Bioreactor-based plant tissue culture enhances yield to 1.2% dry weight.
    • Metabolic engineering of Saccharomyces cerevisiae has achieved 45 mg/L taraxerol in pilot studies.

Epimerization During Purification

Epitaraxerol readily converts to 3alpha-Taraxerol under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature processing : Maintain samples at 4°C during column chromatography.
  • Neutral pH buffers : Use phosphate-buffered saline (PBS) instead of acetic acid in HPLC mobile phases.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms and stereochemistry.

Biology: In biological research, the compound is studied for its potential bioactive properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and microbial infections.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties .

Mechanism of Action

The mechanism of action of (6aR,8aR,12bS,14bR)-4,4,6a,8a,11,11,12b,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triterpenoids like 3alpha-Taraxerol and Epitaraxerol share structural similarities with other pentacyclic triterpenes, but subtle variations in functional groups and stereochemistry significantly influence their pharmacological profiles. Below is a comparative analysis:

Structural and Functional Comparisons

Compound Molecular Formula CAS Number Key Structural Features Natural Source
3alpha-Taraxerol C₃₀H₅₀O 20460-33-7 C-3 α-hydroxyl; taraxerane skeleton Euphorbia cerifolia
Epitaraxerol C₃₀H₅₀O 20460-33-7 C-3 β-hydroxyl; taraxerane skeleton Excoecaria agallocha
Taraxerol C₃₀H₅₀O 127-22-0 C-3 β-hydroxyl; oleanane-3-ol skeleton Euphorbia neriifolia
Taraxerone C₃₀H₄₈O 514-07-8 C-3 ketone; oxidized derivative of taraxerol Euphorbia spp.
3β-Friedelanol C₃₀H₅₂O N/A C-3 β-hydroxyl; friedelane skeleton Euphorbia cerifolia
Betulinic Acid C₃₀H₄₈O₃ 472-15-1 C-3 hydroxyl; C-28 carboxylic acid Betula spp.

Pharmacological Activity

  • Antiviral Activity: Epitaraxerol demonstrates potent anti-human coronavirus (HCoV) activity, achieving up to 87% cell survivability in infected MRC-5 fibroblasts . Its β-hydroxyl configuration at C-3 enhances binding affinity to viral proteases compared to 3alpha-Taraxerol . In contrast, 3beta-Friedelanol (C-3 β-hydroxyl) shows reduced antiviral efficacy compared to its α-epimer, 3alpha-Friedelanol, highlighting the critical role of stereochemistry . Taraxerol exhibits moderate antimicrobial activity but lacks significant antiviral effects, likely due to its oleanane backbone, which differs from the taraxerane structure of Epitaraxerol .
  • Antimicrobial Activity :

    • Epitaraxerol and 3alpha-Taraxerol both inhibit bacterial pathogens like Staphylococcus aureus via membrane disruption, but Epitaraxerol’s β-hydroxyl group confers higher lipid solubility, enhancing bioavailability .
    • Betulinic Acid , with a carboxylic acid group at C-28, shows broader anticancer activity but lower antimicrobial potency due to reduced cell membrane penetration .

Structure-Activity Relationships (SAR)

  • Hydroxyl Orientation : The β-configuration in Epitaraxerol improves hydrogen bonding with viral envelope proteins, whereas the α-configuration in 3alpha-Taraxerol limits this interaction .
  • Skeletal Differences : Taraxerane derivatives (e.g., Epitaraxerol) outperform oleanane analogs (e.g., Taraxerol) in antiviral assays, suggesting the taraxerane skeleton’s rigidity optimizes target binding .
  • Functional Groups : Oxidation of the hydroxyl group to a ketone (as in Taraxerone) abolishes antiviral activity, underscoring the necessity of the hydroxyl moiety for bioactivity .

Key Research Findings

  • Epitaraxerol’s Superior Antiviral Profile: In head-to-head studies, Epitaraxerol inhibited HCoV-229E replication at IC₅₀ = 12.5 μM, outperforming 3beta-Friedelanol (IC₅₀ = 50 μM) and Taraxerol (IC₅₀ > 100 μM) .
  • Toxicity Profile : Epitaraxerol exhibits low cytotoxicity (CC₅₀ > 200 μM in MRC-5 cells), making it a promising candidate for drug development .

Biological Activity

3alpha-Taraxerol and its isomer, Epitaraxerol, are pentacyclic triterpenoids derived from various plant sources. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with these compounds, supported by case studies and research findings.

Biosynthesis

The biosynthesis of taraxerol involves the mevalonate pathway, where squalene serves as a precursor. The enzyme taraxerol synthase catalyzes the conversion of squalene to taraxerol through several intermediates, including the olean-13-yl cation. This pathway is crucial for the production of taraxerol in plants, which often occurs as a defense mechanism against environmental stressors .

Anti-Cancer Activity

Both 3alpha-taraxerol and Epitaraxerol exhibit significant anti-cancer properties:

  • Inhibition of Tumor Growth : Taraxerol has demonstrated potent anti-tumor activity against various cancer cell lines. In studies involving the sarcoma 180 cell line in mice, taraxerol induced apoptosis and inhibited tumor growth effectively .
  • Mechanism of Action : The compound has been shown to inhibit the Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoters, suggesting its potential as a chemopreventive agent .

Anti-Inflammatory Effects

Research indicates that taraxerol possesses notable anti-inflammatory properties:

  • Carrageenan-Induced Paw Edema : In animal models, taraxerol significantly reduced paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent .
  • COX Inhibition : Taraxerol acts as a cyclooxygenase (COX) inhibitor, which is critical in managing inflammation-related conditions .

Antimicrobial Activity

The antimicrobial potential of taraxerol has also been explored:

  • Broad-Spectrum Activity : Taraxerol exhibits activity against various bacterial strains and fungi, indicating its utility in treating infections .
  • Mechanism : The antimicrobial action is thought to be linked to its ability to disrupt microbial membranes and inhibit essential metabolic pathways .

Summary of Biological Activities

Activity TypeCompoundFindings
Anti-Cancer3alpha-TaraxerolInduces apoptosis in sarcoma 180 cell line; inhibits EBV-EA in Raji cells .
Anti-Inflammatory3alpha-TaraxerolReduces carrageenan-induced edema; COX inhibitor .
Antimicrobial3alpha-TaraxerolExhibits broad-spectrum activity against bacteria and fungi .
Neuroprotective3alpha-TaraxerolPotential benefits in Alzheimer's and Parkinson's diseases through acetylcholinesterase inhibition .

Case Studies

  • In Vivo Studies on Sarcoma : A study demonstrated that treatment with taraxerol led to significant reductions in tumor volume in mice with induced sarcoma, suggesting its efficacy as a therapeutic agent in oncology .
  • Inflammation Models : In models of acute inflammation, taraxerol administration resulted in decreased inflammatory markers and improved clinical outcomes compared to control groups .

Future Directions

Despite the promising biological activities of 3alpha-taraxerol and Epitaraxerol, further research is warranted to fully elucidate their mechanisms of action and therapeutic potential. Future studies should focus on:

  • Clinical Trials : To assess safety and efficacy in human populations.
  • Mechanistic Studies : To better understand the biochemical pathways involved in their pharmacological effects.
  • Formulation Development : To explore potential applications in drug development for cancer and inflammatory diseases.

Q & A

Basic: What validated methods are recommended for isolating 3α-Taraxerol and Epitaraxerol from natural sources?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) is standard. Further purification can be achieved via preparative HPLC with a C18 reverse-phase column and UV detection at 210–220 nm. Purity validation should include NMR (¹H, ¹³C) and LC-MS to confirm structural integrity and rule out co-eluting triterpenoids .

Basic: What pharmacological screening strategies are employed to evaluate the bioactivity of 3α-Taraxerol?

Methodological Answer:
Initial screening often uses in vitro assays targeting inflammation (e.g., COX-2 inhibition) or cytotoxicity (MTT assay on cancer cell lines). For example, Liu et al. (2013) tested anti-inflammatory activity in RAW 264.7 macrophages using LPS-induced NO production assays . Dose-response curves (1–100 µM) and positive controls (e.g., dexamethasone) are critical. Ensure compound solubility in DMSO or ethanol (<0.1% final concentration) to avoid solvent toxicity artifacts.

Advanced: How can researchers resolve stereochemical ambiguities in Epitaraxerol derivatives during structural elucidation?

Methodological Answer:
Advanced NMR techniques (e.g., NOESY, HSQC) and X-ray crystallography are essential. For example, the C-3 epimerization between 3α- and 3β-Taraxerol can be distinguished via coupling constants in ¹H NMR (axial vs. equatorial hydroxyl groups). Single-crystal X-ray diffraction provides definitive stereochemical assignments, as demonstrated in studies on acetylated derivatives . Computational methods (DFT-based NMR shift predictions) may supplement experimental data .

Advanced: What experimental design considerations optimize the semisynthesis of 3α-Taraxerol analogs?

Methodological Answer:
Focus on regioselective functionalization at C-3 or C-20 positions. For epoxidation or hydroxylation, use catalysts like VO(acac)₂ in tert-butyl hydroperoxide. Monitor reaction progress via TLC and LC-MS. A recent study achieved 65% yield for C-20 epoxidation under anhydrous conditions (CH₂Cl₂, 0°C) . Optimize solvent polarity and temperature to minimize side products.

Advanced: How should researchers address contradictions in reported bioactivity data for 3α-Taraxerol across studies?

Methodological Answer:
Contradictions often arise from variability in:

  • Purity : Validate via HPLC (≥95% purity, as in Zhang et al. (2012) ).
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa), serum concentration, and incubation time.
  • Solvent effects : Compare DMSO vs. ethanol solubilization.
    Perform meta-analysis of IC₅₀ values across studies (Table 1) and conduct replication experiments under controlled conditions.

Table 1. Bioactivity Variability in 3α-Taraxerol Studies

StudyCell Line/ModelIC₅₀ (µM)Purity (%)Solvent
Zhang et al. (2012)RAW 264.712.398DMSO
Liu et al. (2013)A54945.795Ethanol

Advanced: What mechanistic approaches elucidate 3α-Taraxerol’s interaction with lipid membranes or protein targets?

Methodological Answer:
Use molecular dynamics simulations to model membrane insertion (e.g., POPC bilayers) and surface plasmon resonance (SPR) to quantify binding kinetics. For protein targets, employ thermal shift assays (TSA) to identify stabilizing interactions or CRISPR-Cas9 knockout models to validate pathway involvement (e.g., NF-κB or MAPK pathways) .

Basic: How are computational tools utilized in predicting ADMET properties of 3α-Taraxerol?

Methodological Answer:
Leverage in silico platforms like SwissADME or ProTox-II to predict logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. Input SMILES strings (e.g., 3α-Taraxerol: CC(C)C1CCC2C1(C3CCC4C(C3CC2)(CCC5C4(C(=O)CO5)C)C)C) and validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Advanced: What strategies mitigate batch-to-batch variability in natural source-derived 3α-Taraxerol?

Methodological Answer:
Standardize extraction protocols by:

  • Using authenticated plant material (voucher specimens).
  • Implementing QC checkpoints (HPLC at each purification step).
  • Applying metabolomic profiling (LC-MS/MS) to track seasonal variations in precursor content.

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